molecular formula C15H13ClN2O4 B2843199 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2035022-36-5

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2843199
CAS No.: 2035022-36-5
M. Wt: 320.73
InChI Key: QJTAUJDKJORCQN-AATRIKPKSA-N
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Description

The compound (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic molecule featuring three key structural motifs:

  • Oxazolidine-2,4-dione core: A five-membered lactam ring with two ketone groups, known for its role in modulating bioactivity and metabolic stability.
  • Azetidine ring: A four-membered nitrogen-containing ring that confers conformational rigidity and influences pharmacokinetic properties.

Properties

IUPAC Name

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c16-12-4-2-1-3-10(12)5-6-13(19)17-7-11(8-17)18-14(20)9-22-15(18)21/h1-6,11H,7-9H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTAUJDKJORCQN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound belonging to the class of oxazolidinones, which are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃ClN₂O₄, with a molecular weight of 320.73 g/mol. The compound features an oxazolidine ring fused with an acrylamide moiety and a chlorophenyl group, contributing to its potential biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₃ClN₂O₄
Molecular Weight320.73 g/mol
CAS Number2035022-36-5

The biological activity of this compound is primarily attributed to its interaction with ribosomal RNA, inhibiting protein synthesis in bacteria. This mechanism is similar to that of other oxazolidinones like linezolid, which is effective against Gram-positive bacteria including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Key Mechanisms:

  • Inhibition of Protein Synthesis: The compound binds to the 23S rRNA of the bacterial ribosome, preventing the formation of functional ribosomal complexes.
  • Antimicrobial Activity: Exhibits broad-spectrum antimicrobial properties against various bacterial strains.

Antimicrobial Properties

Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial activity. Studies have shown that this compound has demonstrated efficacy against several bacterial strains:

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Streptococcus pneumoniaeModerate

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways .

Case Study:
A study conducted on various cancer cell lines demonstrated that derivatives of oxazolidinones could inhibit cell proliferation significantly. The compound was tested against human breast cancer cell lines (MCF7), showing a dose-dependent reduction in viability .

Structure-Activity Relationship (SAR)

The SAR analysis of oxazolidinones highlights the importance of specific functional groups in enhancing biological activity:

  • Azetidine Ring: Essential for binding to ribosomal targets.
  • Chlorophenyl Group: Enhances lipophilicity and cellular uptake.
  • Acrylamide Moiety: Contributes to the overall stability and reactivity towards biological targets.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxazolidine-2,4-dione exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that derivatives of oxazolidinone compounds can inhibit histone deacetylases (HDACs), which are implicated in various cancers. This inhibition leads to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the ribosome, making them effective against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). Research into similar compounds has demonstrated their ability to combat infections that are resistant to conventional antibiotics .

Drug Design and Development

The unique structure of this compound makes it a valuable scaffold for drug design. Medicinal chemists can modify its structure to enhance pharmacokinetic properties such as solubility and bioavailability. Computational studies and molecular docking simulations can identify potential binding sites on target proteins, facilitating the design of more potent analogs .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of oxazolidinones based on the core structure of this compound. These derivatives were tested against various cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting that structural optimization can lead to more effective anticancer agents.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of oxazolidinone derivatives against multi-drug resistant bacterial strains. The research demonstrated that one derivative exhibited potent activity against MRSA, outperforming standard treatments. This finding highlights the potential for developing new antibiotics from compounds like this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Core Rings

Azetidinone Derivatives
  • Example: 4-(2’-Hydroxy-3’-chloro-5’-ethylphen-1’-yl)-1-(4’-tolyl)-3-chloro-2-azetidinone (). Key Differences: Replaces the oxazolidine-2,4-dione core with a simpler azetidinone (β-lactam) ring. The substituents include a chlorinated phenolic group instead of an acryloyl moiety. Synthesis: Prepared via Staudinger reaction between imines and chloroacetyl chloride, with triethylamine as a base (reflux for 15–16 hours, ~62–75% yields). Comparatively, the target compound’s synthesis likely requires multi-step functionalization of the azetidine and oxazolidine-dione cores .
Pyrrolidine-2,4-dione Derivatives
  • Example: (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione (). Key Differences: Features a five-membered pyrrolidine-dione core instead of oxazolidine-dione. The substituent is a 4-ethoxyphenyl group with intramolecular hydrogen bonding (O1–H1A···O3, 1.324 Å C–O bond). Bioactivity: Pyrrolidine-diones are associated with antibiotic activity (e.g., tenuazonic acid) and herbicidal properties via inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD).
Thiazolidine-2,4-dione Derivatives
  • Example: (E)-5-((2-(((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione (). Key Differences: Replaces the oxazolidine-dione with a sulfur-containing thiazolidine-dione core. The substituent includes a triazole-linked quinoline group, enabling π-π stacking interactions. Synthesis: Synthesized via Knoevenagel condensation (piperidine/acetic acid, 8-hour reflux, ~62% yield). The target compound’s α,β-unsaturated acryloyl group may exhibit stronger electrophilic reactivity compared to the triazole-thioquinoline substituent .

Substituent Variations and Bioactivity

Compound Class Core Structure Key Substituent Reported Bioactivity Synthesis Yield Reference
Target Compound Oxazolidine-2,4-dione (E)-2-Chlorophenyl acryloyl Not specified (structural analogy) N/A
Azetidinone Derivative β-Lactam Chlorophenolic + p-tolyl Antimicrobial (inferred) 62–75%
Pyrrolidine-2,4-dione Pyrrolidine-dione 4-Ethoxyphenyl + hydroxy-methylidene Antibiotic, herbicidal ~80%
Thiazolidine-2,4-dione Thiazolidine-dione Triazole-linked quinoline Anticancer (inferred from analogs) 62%

Key Research Findings and Implications

Structural Rigidity vs. Bioactivity : Azetidine-containing compounds (e.g., target compound) may exhibit improved metabolic stability over pyrrolidine analogs due to reduced ring flexibility .

Electrophilic Reactivity : The (E)-2-chlorophenyl acryloyl group’s α,β-unsaturated system could facilitate covalent interactions with biological nucleophiles (e.g., cysteine residues), a feature absent in ethoxyphenyl or triazole substituents .

Synthetic Challenges: Multi-step syntheses (e.g., ’s β-lactam formation vs. ’s Knoevenagel condensation) underscore the trade-off between structural complexity and yield.

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